molecular formula C19H14FNOS2 B2410888 3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one CAS No. 327054-30-8

3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B2410888
CAS No.: 327054-30-8
M. Wt: 355.45
InChI Key: WCTIUKHSJXJTCK-YAXRHUFXSA-N
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Description

3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine, phenyl, and thioxo groups in the structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bond in the allylidene group, converting it to a single bond.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

Due to its potential biological activities, it may be studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Research may focus on its potential as a therapeutic agent, particularly in the treatment of infections, inflammation, and cancer.

Industry

The compound may find applications in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thioxo group suggests potential inhibition of thiol-containing enzymes, while the fluorine atom may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-oxo-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    3-(3-Chloro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(3-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(5E)-3-(3-fluorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNOS2/c1-13(10-14-6-3-2-4-7-14)11-17-18(22)21(19(23)24-17)16-9-5-8-15(20)12-16/h2-12H,1H3/b13-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTIUKHSJXJTCK-YAXRHUFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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